molecular formula C21H25N B1602020 Isoterbinafine, (E)- CAS No. 187540-01-8

Isoterbinafine, (E)-

Cat. No. B1602020
CAS RN: 187540-01-8
M. Wt: 291.4 g/mol
InChI Key: FMMRYPSASRYXIN-WEVVVXLNSA-N
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Description

Isoterbinafine, (E)- is a synthetic antifungal drug that has been developed as an alternative to terbinafine. It belongs to the allylamine class of antifungal agents and has been found to be effective against a wide range of fungal infections. Isoterbinafine, (E)- has been synthesized using various methods, and its mechanism of action has been extensively studied.

Scientific Research Applications

Drug Discovery and Development

The development of new drugs, such as Isoterbinafine, (E)-, involves a complex process that has evolved significantly over the past century, influenced by advancements in chemistry, pharmacology, molecular biology, and genomic sciences. The integration of recombinant proteins and monoclonal antibodies, for instance, has enriched therapeutic options, demonstrating the critical role of innovative technologies in drug research. The progress in drug discovery is increasingly guided by genomic sciences, enabling researchers to identify suitable targets for future medicines by understanding the genetic basis of diseases (Drews, 2000).

Molecular Diagnostic Applications

Techniques such as recombinase polymerase amplification (RPA) exemplify the advancements in molecular diagnostics that could be relevant for compounds like Isoterbinafine, (E)-, particularly in identifying pathogens or detecting genetic markers. RPA represents an affordable, simple, and fast method for molecular diagnostics, highlighting the potential for rapid and specific identification of pathogens in clinical settings, which could be crucial for diseases where Isoterbinafine, (E)- is relevant (Daher et al., 2016).

Genetic Engineering and Recombinant DNA Technology

The field of genetic engineering and recombinant DNA technology offers tools for manipulating DNA, essential for biotechnology research, including the development and study of drugs like Isoterbinafine, (E)-. These methodologies allow for the manipulation of genes from different organisms, surpassing traditional breeding techniques and enabling rapid trait transfer. This technology holds promise for enhancing agricultural productivity, improving public health, and addressing environmental concerns, which could indirectly relate to the broader applications of compounds such as Isoterbinafine, (E)- (Clark & Pazdernik, 2016).

Biochemical Analysis

Biochemical Properties

Isoterbinafine, (E)-, plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme squalene epoxidase, which is crucial for the synthesis of ergosterol in fungi . By inhibiting squalene epoxidase, Isoterbinafine, (E)-, disrupts the production of ergosterol, leading to the accumulation of squalene and a deficiency in ergosterol. This disruption affects the integrity of the fungal cell membrane, ultimately resulting in fungal cell death .

Cellular Effects

Isoterbinafine, (E)-, influences various types of cells and cellular processes. In fungal cells, it inhibits the synthesis of ergosterol, which is essential for maintaining cell membrane integrity . This inhibition leads to the accumulation of squalene, causing cellular stress and eventual cell death. Additionally, Isoterbinafine, (E)-, can affect cell signaling pathways, gene expression, and cellular metabolism by altering the levels of key biomolecules involved in these processes . The compound’s impact on cell function is primarily observed in fungal cells, where it exerts its antifungal effects.

Molecular Mechanism

The molecular mechanism of Isoterbinafine, (E)-, involves the inhibition of squalene epoxidase, an enzyme responsible for converting squalene to 2,3-oxidosqualene, a precursor in the ergosterol synthesis pathway . By inhibiting this enzyme, Isoterbinafine, (E)-, prevents the formation of ergosterol, leading to a deficiency in this essential component of the fungal cell membrane . The accumulation of squalene and the lack of ergosterol disrupt the cell membrane’s structure and function, ultimately causing fungal cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isoterbinafine, (E)-, can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Isoterbinafine, (E)-, remains stable under certain conditions, but its degradation products can also impact cellular processes . Long-term exposure to Isoterbinafine, (E)-, in in vitro and in vivo studies has demonstrated sustained antifungal activity, although the compound’s efficacy may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of Isoterbinafine, (E)-, vary with different dosages in animal models. At lower doses, the compound effectively inhibits fungal growth without causing significant adverse effects . At higher doses, Isoterbinafine, (E)-, can exhibit toxic effects, including liver toxicity and gastrointestinal disturbances . These threshold effects highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential adverse effects .

Metabolic Pathways

Isoterbinafine, (E)-, is involved in several metabolic pathways, primarily related to its biotransformation and clearance from the body. The compound undergoes extensive metabolism in the liver, where it is converted into various metabolites . Key enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate the oxidation and subsequent conjugation of Isoterbinafine, (E)- . These metabolic pathways are crucial for the compound’s elimination and influence its overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, Isoterbinafine, (E)-, is transported and distributed through various mechanisms. The compound is highly lipophilic, allowing it to accumulate in fatty tissues, skin, and nails . Transporters and binding proteins may also play a role in its distribution, facilitating its movement across cell membranes and into specific cellular compartments . The localization and accumulation of Isoterbinafine, (E)-, in target tissues are essential for its antifungal activity .

Subcellular Localization

The subcellular localization of Isoterbinafine, (E)-, is primarily within the fungal cell membrane, where it exerts its antifungal effects . The compound’s lipophilic nature allows it to integrate into the lipid bilayer of the cell membrane, disrupting its structure and function . Additionally, Isoterbinafine, (E)-, may interact with specific targeting signals or undergo post-translational modifications that direct it to particular cellular compartments or organelles . These localization mechanisms are critical for the compound’s activity and efficacy .

properties

IUPAC Name

(E)-N,6,6-trimethyl-N-(naphthalen-2-ylmethyl)hept-2-en-4-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N/c1-21(2,3)14-8-5-9-15-22(4)17-18-12-13-19-10-6-7-11-20(19)16-18/h5-7,9-13,16H,15,17H2,1-4H3/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMRYPSASRYXIN-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC=CCN(C)CC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C#C/C=C/CN(C)CC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

187540-01-8
Record name Isoterbinafine, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187540018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOTERBINAFINE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IWW3GBE13M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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